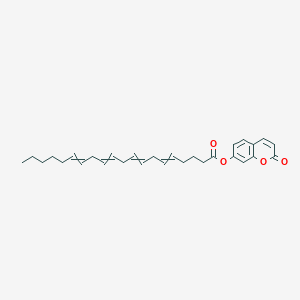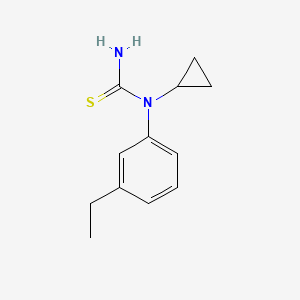
2-Oxo-2H-1-benzopyran-7-yl icosa-5,8,11,14-tetraenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxycoumarinyl Arachidonate is a compound that combines the properties of 7-hydroxycoumarin and arachidonic acid. It is known for its role as a fluorogenic substrate for enzymes such as cytosolic phospholipase A2 (cPLA2) and monoacylglycerol lipase (MAGL). This compound is utilized in various biochemical assays due to its ability to release highly fluorescent 7-hydroxycoumarin upon enzymatic hydrolysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxycoumarinyl Arachidonate typically involves the esterification of 7-hydroxycoumarin with arachidonic acid. This reaction can be catalyzed by agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane. The reaction is usually carried out at room temperature with continuous stirring until completion, which is monitored by thin-layer chromatography (TLC) .
Industrial Production Methods: While specific industrial production methods for 7-Hydroxycoumarinyl Arachidonate are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring purity through recrystallization or chromatography, and adhering to safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Hydroxycoumarinyl Arachidonate undergoes hydrolysis reactions catalyzed by enzymes such as cPLA2 and MAGL. These reactions result in the release of arachidonic acid and 7-hydroxycoumarin, the latter being highly fluorescent and detectable via spectrophotometric methods .
Common Reagents and Conditions:
Hydrolysis: Enzymes like cPLA2 and MAGL in aqueous buffer solutions.
Esterification: DCC and DMAP in dichloromethane at room temperature.
Major Products:
Hydrolysis: Arachidonic acid and 7-hydroxycoumarin.
Esterification: 7-Hydroxycoumarinyl Arachidonate.
Wissenschaftliche Forschungsanwendungen
7-Hydroxycoumarinyl Arachidonate is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. Its primary application is as a fluorogenic substrate in enzyme assays to study the activity of cPLA2 and MAGL. The fluorescent properties of 7-hydroxycoumarin make it an excellent marker for monitoring enzymatic reactions in real-time .
In chemistry , it is used to investigate enzyme kinetics and inhibitor screening. In biology , it helps in understanding the role of phospholipases and lipases in cellular processes. In medicine , it aids in the development of drugs targeting these enzymes, which are implicated in various diseases such as inflammation and cancer .
Wirkmechanismus
The mechanism of action of 7-Hydroxycoumarinyl Arachidonate involves its hydrolysis by enzymes like cPLA2 and MAGL. These enzymes catalyze the cleavage of the ester bond, releasing arachidonic acid and 7-hydroxycoumarin. Arachidonic acid is a precursor for various bioactive lipids, while 7-hydroxycoumarin serves as a fluorescent marker. The fluorescence can be measured to monitor enzyme activity and screen for potential inhibitors .
Vergleich Mit ähnlichen Verbindungen
Umbelliferone (7-Hydroxycoumarin): A natural coumarin derivative with similar fluorescent properties.
Arachidonic Acid Esters: Other esters of arachidonic acid used in biochemical assays.
Uniqueness: 7-Hydroxycoumarinyl Arachidonate is unique due to its dual role as a substrate for both cPLA2 and MAGL, making it a versatile tool in enzymatic studies. Its ability to release a highly fluorescent product upon hydrolysis sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
161180-11-6 |
|---|---|
Molekularformel |
C29H36O4 |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
(2-oxochromen-7-yl) icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C29H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(30)32-26-22-20-25-21-23-29(31)33-27(25)24-26/h6-7,9-10,12-13,15-16,20-24H,2-5,8,11,14,17-19H2,1H3 |
InChI-Schlüssel |
SFTGFGOBCQCZDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[4,5-bis(acetyloxymethyl)-2-(2-methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B12515664.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine](/img/structure/B12515667.png)

![[3-[[3,5-Bis[[3,5-bis(hydroxymethyl)phenoxy]methyl]phenyl]methoxy]-5-(hydroxymethyl)phenyl]methanol](/img/structure/B12515670.png)


![N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide](/img/structure/B12515684.png)

![Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate](/img/structure/B12515699.png)
![2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine](/img/structure/B12515706.png)
![2,6-Bis{2-[(2-methoxyethoxy)methyl]phenyl}pyridine](/img/structure/B12515714.png)

![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methylethanamine;hydrochloride](/img/structure/B12515732.png)
